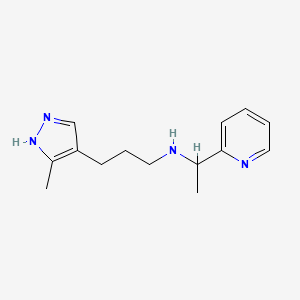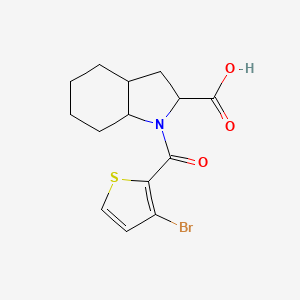
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide, commonly known as PB-22, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. PB-22 is a member of the benzofuran family of synthetic cannabinoids and is known to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system. In
作用機序
PB-22 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When PB-22 binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and the modulation of various physiological processes. The exact mechanism of action of PB-22 is still not fully understood, but it is believed to involve the activation of G protein-coupled receptors and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PB-22 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory conditions such as arthritis. Additionally, PB-22 has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
実験室実験の利点と制限
PB-22 has a number of advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. Additionally, PB-22 is relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to the use of PB-22 in lab experiments. It is a synthetic cannabinoid and may not fully mimic the effects of endogenous cannabinoids. Additionally, there is limited information available on the long-term effects of PB-22 on the endocannabinoid system.
将来の方向性
There are a number of potential future directions for research on PB-22. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, further research is needed to fully understand the mechanism of action of PB-22 and its effects on the endocannabinoid system. Finally, there is a need for long-term studies to assess the safety and potential therapeutic applications of PB-22.
Conclusion:
PB-22 is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. It has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system and has been shown to have a variety of biochemical and physiological effects. PB-22 has a number of advantages for use in lab experiments, including its potency and ease of synthesis. However, there are some limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
PB-22 is synthesized through a multi-step process that involves the reaction of 1-benzofuran-2-carboxylic acid with piperidine and ethyl bromide. The resulting product is then purified through recrystallization to obtain the final product. This synthesis method has been optimized to produce high yields of PB-22 with high purity.
科学的研究の応用
PB-22 has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has been used in a variety of studies, including those investigating the effects of cannabinoid receptor activation on pain, inflammation, and anxiety.
特性
IUPAC Name |
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(13-6-4-8-17-10-13)18-16(19)15-9-12-5-2-3-7-14(12)20-15/h2-3,5,7,9,11,13,17H,4,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDAVENKZHBBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)



![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)